molecular formula C2HCl2N3 B177017 3,5-Dichloro-1H-1,2,4-triazole CAS No. 10327-87-4

3,5-Dichloro-1H-1,2,4-triazole

Cat. No. B177017
CAS RN: 10327-87-4
M. Wt: 137.95 g/mol
InChI Key: JNTFFNKMQMJJQZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-1,2,4-triazole is a chemical compound with the molecular formula C2HCl2N3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-1H-1,2,4-triazole consists of a triazole ring with two chlorine atoms attached at the 3rd and 5th positions . The average molecular weight is approximately 137.96 .

Scientific Research Applications

  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 1,2,4-triazole derivatives have shown promising anticancer activity .
    • Method : The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines using MTT assay .
    • Results : Some compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line .
  • Antifungal Agents

    • Field : Pharmacology
    • Application : 1,2,4-triazole derivatives have been found to exhibit antifungal activities .
  • Antibacterial Agents

    • Field : Pharmacology
    • Application : 1,2,4-triazole derivatives have been found to exhibit antibacterial activities .
  • Anti-inflammatory Agents

    • Field : Pharmacology
    • Application : 1,2,4-triazole derivatives have been found to exhibit anti-inflammatory activities .
  • Antiviral Agents

    • Field : Virology
    • Application : 1,2,4-triazole derivatives have been found to exhibit antiviral activities .
  • Antitubercular Agents

    • Field : Microbiology
    • Application : 1,2,4-triazole derivatives have been found to exhibit antitubercular activities .
  • Antiviral Agents

    • Field : Virology
    • Application : 1,2,4-triazole derivatives are used in antiviral medications like Ribavirin, which is used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
  • Antifungal Agents

    • Field : Pharmacology
    • Application : Voriconazole, a 1,2,4-triazole derivative, is used to treat serious fungal infections .
  • Pesticides

    • Field : Agrochemistry
    • Application : 1,2,4-triazole derivatives are used in the production of pesticides .
  • Pharmaceuticals

    • Field : Medicinal Chemistry
    • Application : 1,2,4-triazole derivatives are used in the production of pharmaceuticals like fluconazole .
  • Dyes

    • Field : Chemical Industry
    • Application : 1,2,4-triazole derivatives are used in the production of dyes .
  • Rubber Additives

    • Field : Chemical Industry
    • Application : 1,2,4-triazole derivatives are used as rubber additives .
  • Antiviral Medications

    • Field : Virology
    • Application : 1,2,4-triazole derivatives are used in antiviral medications like Ribavirin, which is used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
  • Serious Fungal Infections

    • Field : Pharmacology
    • Application : Voriconazole, a 1,2,4-triazole derivative, is used to treat serious fungal infections .
  • Photoconductor of Replication System

    • Field : Materials Science
    • Application : 1,2,4-triazole derivatives are used in the photoconductor of replication systems .
  • Organocatalysis

    • Field : Organic Chemistry
    • Application : 1,2,4-triazole derivatives are used in organocatalysis .
  • Agrochemicals

    • Field : Agrochemistry
    • Application : 1,2,4-triazole derivatives are used in agrochemicals .
  • Materials Science

    • Field : Materials Science
    • Application : 1,2,4-triazole derivatives are used in materials science .

properties

IUPAC Name

3,5-dichloro-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTFFNKMQMJJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145735
Record name s-Triazole, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-1H-1,2,4-triazole

CAS RN

10327-87-4
Record name 3,5-Dichloro-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10327-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazole, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010327874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,2,4-triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazole, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Angeles García, C Lopez, O Peters… - Magnetic …, 2000 - Wiley Online Library
Results are reported of variable‐temperature 15 N cross‐polarization magic angle spinning (CP/MAS) NMR experiments performed on [ 15 N 2 ]‐labelled polycrystalline 3,5‐dibromo‐…
S Wille, M Hein, R Miethchen - Tetrahedron, 2006 - Elsevier
The halogenated 1H-1,2,4-triazole glycosides were synthesized by BF 3 -activated glycosylation of 3(5)-chloro-1,2,4-triazole (), 3,5-dichloro-1,2,4-triazole (), 3,5-dibromo-1,2,4-triazole ()…
Number of citations: 22 www.sciencedirect.com
BI Buzykin, EV Mironova, VN Nabiullin… - Russian journal of …, 2006 - Springer
The X-ray diffraction study of potentially tautomeric 3(5)-butylsulfanyl-5(3)-methyl-1H-1,2,4-triazole and its 5(3)-phenyl-substituted analog showed that these compounds in crystal have …
Number of citations: 24 link.springer.com
M Marín-Luna, RM Claramunt, C Lopez… - Solid State Nuclear …, 2020 - Elsevier
Theoretical simulation of NMR parameters in compounds bearing heavy atoms generally requires the application of relativistic corrections. We report herein the theoretical …
Number of citations: 6 www.sciencedirect.com
E Bosch, CL Barnes - Crystal growth & design, 2002 - ACS Publications
The structures and molecular packing of tribromo- and triiodomesitylene are reported and compared to that of trichloromesitylene. Attractive triangular X 3 interactions dominate the …
Number of citations: 201 pubs.acs.org
R Agrawal - THESIS APPROVAL SHEET, 2012 - Citeseer
Fixed quantity of each of the 25 compounds equal to 10 mg was dissolved separately in HPLC grade methanol to obtain concentration equal to 100 μg/ml. The sample solutions were …
Number of citations: 2 citeseerx.ist.psu.edu
RM Claramunt, P Cornago… - Supramolecular …, 2006 - Taylor & Francis
The X-ray structure and the solid-state NMR measurements, mainly 15 N CPMAS of the labelled compound, allow to determine the static and dynamic properties of 3(5)-ethyl-5(3)-…
Number of citations: 18 www.tandfonline.com
GL Starova… - …, 1990 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 8

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